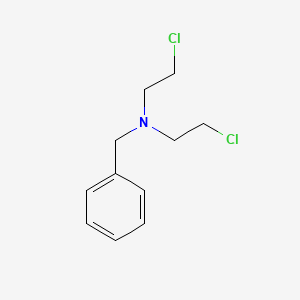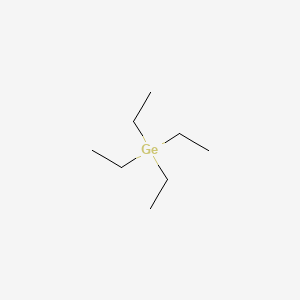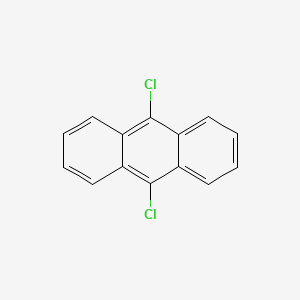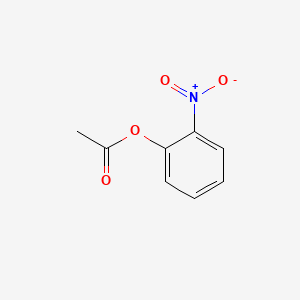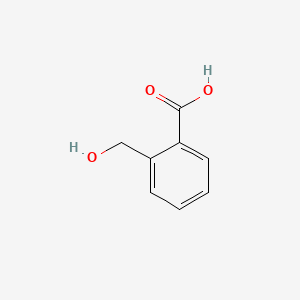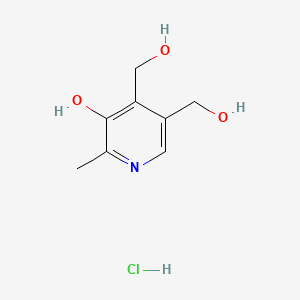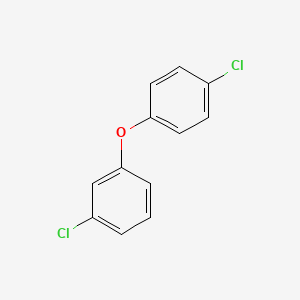
3,4'-二氯联苯醚
描述
3,4’-Dichlorodiphenyl ether is an important aromatic intermediate . It is a colorless or light yellow oily liquid . The molecular formula is C12H8Cl2O, with an average mass of 239.097 Da .
Synthesis Analysis
The synthesis of 3,4’-Dichlorodiphenyl ether involves the reaction of 1,3-dichlorobenzene and 4-chlorophenol in N-methylpyrrolidone solvent . Potassium carbonate and the catalyst basic copper carbonate are added, then the mixture is heated to 170-173°C for several hours . After cooling and filtering, the mixture is acidified with hydrochloric acid to pH=6-6.5, then distilled to remove water . The product is obtained by further distillation under reduced pressure .
Molecular Structure Analysis
3,4’-Dichlorodiphenyl ether has a total of 24 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .
Chemical Reactions Analysis
A study has shown that the removal efficiency of 3,4’-Dichlorodiphenyl ether can be significantly improved by using a combined reactor with Hg/Ar electrodeless ultraviolet (EDUV) activated by DBD . The active oxygen contributes to the synergistic activity of the DBD-EDUV system .
Physical And Chemical Properties Analysis
3,4’-Dichlorodiphenyl ether has a density of 1.3±0.1 g/cm³, a boiling point of 316.0±27.0 °C at 760 mmHg, and a flash point of 111.3±23.1 °C . It has a molar refractivity of 62.5±0.3 cm³, and a polar surface area of 9 Ų .
科学研究应用
Intermediate in Chemical Synthesis
3,4’-Dichlorodiphenyl ether is an important aromatic intermediate . It serves as a key component in the synthesis of various other compounds. For instance, it is used for the production of 3,4’-diamino-diphenyl ether , which is a crucial raw material for the synthesis of high-modulus aramides .
Production of Crop Protection Products
This compound also serves as a base for the production of crop protection products . These products play a vital role in agriculture by protecting crops from pests and diseases, thereby increasing yield and productivity.
Abatement in DBD Reactor
3,4’-Dichlorodiphenyl ether can be abated in a Dielectric Barrier Discharge (DBD) reactor combined with Hg/Ar electrodeless ultraviolet . This process significantly promotes the removal efficiency of 3,4’-Dichlorodiphenyl ether . The effect of specific input energy and feeding gas component on 3,4’-Dichlorodiphenyl ether removal efficiency has been explored .
Research on Dioxin-like Components
3,4’-Dichlorodiphenyl ether is a dioxin-like component . Dioxin-like components are persistent organic pollutants (POPs) that have been verified to induce malformation, cancer, and mutagenesis . They also have the ability of long-distance migration and biological accumulation . Therefore, research on 3,4’-Dichlorodiphenyl ether contributes to the understanding of the behavior and impact of dioxin-like components.
Fire Safety
According to the safety data sheet, in case of a fire, dry chemical, carbon dioxide, or alcohol-resistant foam can be used . This suggests that 3,4’-Dichlorodiphenyl ether might be involved in certain fire safety applications.
Environmental Impact Studies
Given its persistence and potential for bioaccumulation, 3,4’-Dichlorodiphenyl ether is often studied in the context of environmental science . Understanding its behavior in the environment can help in assessing its potential impact on ecosystems and formulating appropriate regulations.
作用机制
Target of Action
It’s known that this compound is used for research and development purposes , suggesting that it may interact with various biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4’-Dichlorodiphenyl ether. For instance, the compound is advised to be handled in a well-ventilated environment and away from ignition sources . It’s also recommended to avoid dust formation and breathing in mist, gas, or vapors of the compound .
安全和危害
3,4’-Dichlorodiphenyl ether is harmful if swallowed and causes skin irritation . It is very toxic to aquatic life with long-lasting effects . Protective measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .
未来方向
属性
IUPAC Name |
1-chloro-3-(4-chlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRGYUWRGCTBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871935 | |
| Record name | 3,4'-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Dichlorodiphenyl ether | |
CAS RN |
6842-62-2, 51289-10-2 | |
| Record name | 3,4′-Dichlorodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6842-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4'-Dichlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006842622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxobis(chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051289102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4'-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(4-chlorophenoxy) benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4'-DICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH41RTF1MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3,4'-Dichlorodiphenyl ether in pesticide synthesis?
A1: 3,4'-Dichlorodiphenyl ether serves as a crucial building block in the synthesis of the fungicide Difenoconazole [, ]. This compound is prepared through a multi-step process involving acylation, condensation, and cyclization reactions starting from 3,4'-Dichlorodiphenyl ether [].
Q2: What are the traditional challenges in synthesizing 3,4'-Dichlorodiphenyl ether, and how have researchers addressed them?
A2: Traditional methods using powdered copper catalysts for 3,4'-Dichlorodiphenyl ether synthesis faced limitations in terms of efficiency and selectivity []. Researchers have developed an improved method utilizing high-dispersed copper catalysts []. This approach led to a significant increase in selectivity (up to 86.7%) and yield (82.2%) compared to traditional methods [].
Q3: Beyond pesticide synthesis, are there other applications for 3,4'-Dichlorodiphenyl ether?
A3: Yes, 3,4'-Dichlorodiphenyl ether has shown potential in material science. It is incorporated as a component in epoxy resin conducting adhesives designed for high bonding strength []. These adhesives exhibit a volume resistivity below 2.0 milliohm.cm and tensile strength exceeding 15 MPa [].
Q4: What are the environmental concerns related to 3,4'-Dichlorodiphenyl ether and how are they being addressed?
A4: 3,4'-Dichlorodiphenyl ether is structurally similar to dioxins, raising concerns about its persistence and potential toxicity in the environment. Research has focused on developing effective methods for its decomposition. One promising approach utilizes a combined reactor system incorporating Dielectric Barrier Discharge (DBD) and mercury/argon electrodeless ultraviolet (EDUV) activation []. This system demonstrates enhanced degradation of 3,4'-Dichlorodiphenyl ether compared to DBD alone, highlighting a potential solution for mitigating its environmental impact [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1293559.png)


